molecular formula C5H9ClN2O B1472911 (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride CAS No. 1807941-76-9

(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride

Cat. No.: B1472911
CAS No.: 1807941-76-9
M. Wt: 148.59 g/mol
InChI Key: AHRGRESVJBNTQL-WCCKRBBISA-N
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Description

(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O and its molecular weight is 148.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(1H-pyrazol-5-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGRESVJBNTQL-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=NN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807941-76-9
Record name (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic applications.

The molecular formula of this compound is C5_5H8_8N2_2O·HCl. It is characterized by a five-membered pyrazole ring, which is known for its diverse biological activities. The compound's structural features contribute to its interactions with various biological targets, making it a subject of interest for further research.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. For example, the compound can be synthesized via the condensation of 3-hydroxypyrazole with acetaldehyde followed by hydrochloride salt formation. The synthetic route can be optimized for yield and purity through various techniques such as refluxing in ethanol or using microwave-assisted methods .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro assays have demonstrated that these compounds can inhibit cell growth and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Studies indicate that this compound can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Research has shown that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could be beneficial in treating inflammatory conditions .

Case Studies

Several case studies have documented the biological effects of this compound:

Case Study 1: Anticancer Activity
In a study assessing the antiproliferative effects on prostate cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cells.

Case Study 2: Antioxidant Evaluation
Another investigation evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited an IC50 value of 25 µM, showcasing its potential as an effective antioxidant agent.

Data Tables

Biological Activity IC50 Value (µM) Cell Line/Model
Anticancer15Prostate Cancer (LNCaP)
Antioxidant25DPPH Radical Scavenging
Anti-inflammatoryN/ALPS-stimulated Macrophages

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride
Reactant of Route 2
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(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.